molecular formula C19H20ClNO B14689217 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride CAS No. 31617-17-1

2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride

Cat. No.: B14689217
CAS No.: 31617-17-1
M. Wt: 313.8 g/mol
InChI Key: AZNVGKVGQKSOIC-UHFFFAOYSA-N
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Description

2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with a pyrrolinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the ketonization of benzoic acid and propionic acid over a catalyst such as calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of the desired ketone with high yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is unique due to the combination of the phenyl, pyrrolinyl, and propiophenone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

31617-17-1

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

3-(2,5-dihydropyrrol-1-yl)-1,2-diphenylpropan-1-one;hydrochloride

InChI

InChI=1S/C19H19NO.ClH/c21-19(17-11-5-2-6-12-17)18(15-20-13-7-8-14-20)16-9-3-1-4-10-16;/h1-12,18H,13-15H2;1H

InChI Key

AZNVGKVGQKSOIC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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